molecular formula C12H14O3 B1348951 4-(Cyclopentyloxy)benzoic acid CAS No. 30762-02-8

4-(Cyclopentyloxy)benzoic acid

Cat. No.: B1348951
CAS No.: 30762-02-8
M. Wt: 206.24 g/mol
InChI Key: NSTJDFGPPOXIAT-UHFFFAOYSA-N
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Description

4-(Cyclopentyloxy)benzoic acid is an organic compound with the molecular formula C12H14O3. It is a derivative of benzoic acid, characterized by the presence of a cyclopentyloxy group attached to the benzene ring. This compound is primarily used as an intermediate in the synthesis of various chemical products and has applications in pharmaceuticals, agrochemicals, and other industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentyloxy)benzoic acid typically involves the reaction of cyclopentanol with 4-hydroxybenzoic acid. The process can be carried out using a variety of reagents and conditions. One common method involves the use of triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) as the solvent. The reaction is conducted under nitrogen atmosphere at low temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high throughput and efficiency. The use of catalysts and automated systems can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopentyloxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce halogenated or nitrated benzoic acid derivatives .

Scientific Research Applications

4-(Cyclopentyloxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential use in drug development, particularly for targeting specific molecular pathways in diseases like cancer and Alzheimer’s disease.

    Industry: It is utilized in the production of agrochemicals, polymers, and other industrial products

Mechanism of Action

The mechanism of action of 4-(Cyclopentyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or modulating receptor activities. The exact pathways and targets depend on the specific application and context of use. For instance, in cancer research, it may inhibit cell proliferation by interfering with signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

  • 4-(Cyclopentyloxy)benzoic acid
  • 4-(γ-Cyanobutyloxy)benzoic acid
  • 4-(γ-Cyanopentyloxy)benzoic acid

Comparison: this compound is unique due to its specific structural features, such as the cyclopentyloxy groupCompared to similar compounds, it may exhibit different solubility, stability, and biological activities, making it suitable for specific research and industrial applications.

Properties

IUPAC Name

4-cyclopentyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(14)9-5-7-11(8-6-9)15-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTJDFGPPOXIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352755
Record name 4-(cyclopentyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30762-02-8
Record name 4-(cyclopentyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(cyclopentyloxy)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 50 g of methyl p-hydroxybenzoate were added 82 g of cyclopentyl bromide. The mixture was cooled to 0° C. and 24 g of sodium hydride (in a 50% mineral oil suspension) were added in small portions. Ice bath cooling was continued until the resulting effervescence terminated. The reaction mixture then was heated to 75° C. for four hours, cooled, and 25 mL of ethanol was added dropwise. The resulting mixture was evaporated to dryness, and the residue was dissolved in a mixture of water and ether. The ether layer was separated and washed with cold 5% aqueous sodium hydroxide and then with water. The ether layer then was dried over magnesium sulfate and evaporated to dryness to give about 72 g of crude methyl p-cyclopentyloxybenzoate. The crude ester was added to 400 mL of ethylene glycol containing 100 g of potassium hydroxide. The mixture was refluxed for several hours and then was transferred to a 4 L beaker. A mixture of ice and water was added. The resulting mixture then was placed in a separatory funnel and was washed with ether. The aqueous layer was acidified by addition of concentrated hydrochloric acid. The resulting precipitate was collected by filtration, washed with water, and recrystallized from methanol to obtain 44.1 g of p-cyclopentyloxybenzoic acid. A solution of 8.7 g (0.024 mole) of p-cyclopentyloxybenzoic acid in 250 mL of anhydrous ether was prepared. The solution was cooled to 5° C.-10° C. and 8.85 g of thionyl chloride followed by two drops of pyridine were added. The mixture was allowed to warm to room temperature and was stirred overnight. The mixture then was evaporated to dryness, and the oily residue of p-cyclopentyloxybenzoyl chloride was dissolved in 150 mL of 1,2-dichloroethane for use as described in Example 10 below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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